molecular formula C17H15BrO5S B371371 [4-[(E)-3-(5-bromo-2-methoxyphenyl)prop-2-enoyl]phenyl] methanesulfonate

[4-[(E)-3-(5-bromo-2-methoxyphenyl)prop-2-enoyl]phenyl] methanesulfonate

Cat. No.: B371371
M. Wt: 411.3g/mol
InChI Key: FOXOGMOJRQFTER-WEVVVXLNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[4-[(E)-3-(5-bromo-2-methoxyphenyl)prop-2-enoyl]phenyl] methanesulfonate is a complex organic compound that features a methanesulfonic acid ester group attached to a phenyl ring, which is further substituted with a 5-bromo-2-methoxy-phenyl group through an acryloyl linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methanesulfonic acid 4-(3-(5-bromo-2-methoxy-phenyl)-acryloyl)-phenyl ester typically involves multiple steps:

    Bromination: The starting material, 2-methoxyphenyl, undergoes bromination using a brominating agent such as bromine or N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride.

    Acryloylation: The brominated product is then subjected to acryloylation using acryloyl chloride in the presence of a base such as triethylamine.

    Esterification: Finally, the acryloylated product is esterified with methanesulfonic acid under acidic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the bromine atom.

    Oxidation and Reduction: The methoxy and acryloyl groups can participate in oxidation and reduction reactions under appropriate conditions.

    Ester Hydrolysis: The ester linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

Common Reagents and Conditions

    Bromination: Bromine or N-bromosuccinimide (NBS) with a catalyst.

    Acryloylation: Acryloyl chloride with a base like triethylamine.

    Esterification: Methanesulfonic acid under acidic conditions.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products

    Substitution: Products with different substituents replacing the bromine atom.

    Oxidation: Oxidized forms of the methoxy or acryloyl groups.

    Hydrolysis: Methanesulfonic acid and the corresponding phenol or alcohol.

Scientific Research Applications

[4-[(E)-3-(5-bromo-2-methoxyphenyl)prop-2-enoyl]phenyl] methanesulfonate has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry:

    Material Science: Utilized in the creation of novel materials with specific properties, such as polymers and coatings.

    Biological Studies: Investigated for its biological activity and potential therapeutic effects.

Mechanism of Action

The mechanism of action of methanesulfonic acid 4-(3-(5-bromo-2-methoxy-phenyl)-acryloyl)-phenyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The acryloyl group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function. The bromine and methoxy groups may also contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Methanesulfonic acid esters: Compounds with similar ester linkages but different substituents.

    Bromo-phenyl derivatives: Compounds with bromine atoms attached to phenyl rings.

    Acryloyl derivatives: Compounds containing acryloyl groups attached to various substrates.

Uniqueness

[4-[(E)-3-(5-bromo-2-methoxyphenyl)prop-2-enoyl]phenyl] methanesulfonate is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. The presence of the methanesulfonic acid ester, bromine, methoxy, and acryloyl groups in a single molecule makes it a versatile compound for various applications.

Properties

Molecular Formula

C17H15BrO5S

Molecular Weight

411.3g/mol

IUPAC Name

[4-[(E)-3-(5-bromo-2-methoxyphenyl)prop-2-enoyl]phenyl] methanesulfonate

InChI

InChI=1S/C17H15BrO5S/c1-22-17-10-6-14(18)11-13(17)5-9-16(19)12-3-7-15(8-4-12)23-24(2,20)21/h3-11H,1-2H3/b9-5+

InChI Key

FOXOGMOJRQFTER-WEVVVXLNSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)Br)/C=C/C(=O)C2=CC=C(C=C2)OS(=O)(=O)C

SMILES

COC1=C(C=C(C=C1)Br)C=CC(=O)C2=CC=C(C=C2)OS(=O)(=O)C

Canonical SMILES

COC1=C(C=C(C=C1)Br)C=CC(=O)C2=CC=C(C=C2)OS(=O)(=O)C

Origin of Product

United States

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